molecular formula C5H12 B13789646 N-Pentane-2,2-D2

N-Pentane-2,2-D2

Cat. No.: B13789646
M. Wt: 74.16 g/mol
InChI Key: OFBQJSOFQDEBGM-SMZGMGDZSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical Research

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its stable, non-radioactive isotope deuterium (²H or D), is a powerful and widely utilized technique in scientific research. youtube.com Because deuterium has an extra neutron, it is twice as heavy as hydrogen, a significant relative mass change that imparts measurable differences in physical and chemical properties without altering the fundamental chemical structure of the molecule. youtube.comclearsynth.comwikipedia.org This unique characteristic makes deuterium-labeled compounds invaluable tools across various scientific disciplines, including chemistry, biochemistry, and pharmacology. clearsynth.comsynmr.in

One of the most critical applications of deuterium labeling is in the elucidation of reaction mechanisms. thalesnano.com By strategically placing deuterium atoms at specific sites within a molecule, researchers can track the movement and transformation of atoms throughout a chemical reaction. synmr.in This is often achieved by measuring the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. wikipedia.orglibretexts.org Since the carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond are typically slower. libretexts.org A significant KIE (where the reaction rate for the hydrogen-containing compound, kH, is greater than that for the deuterium-containing compound, kD) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. libretexts.orgnih.gov

Furthermore, deuterium labeling is instrumental in metabolic studies, allowing scientists to trace the metabolic fate of drug candidates and other biologically active molecules within living organisms. clearsynth.comthalesnano.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the deuterated and non-deuterated forms of a compound, providing clear insights into how molecules are absorbed, distributed, metabolized, and excreted. thalesnano.com In NMR spectroscopy, the use of deuterated solvents is standard practice to avoid interfering signals from the solvent, and incorporating deuterium into a molecule of interest can provide valuable information for structural determination. synmr.inthalesnano.com

Key Applications of Deuterium Labeling Description Primary Analytical Techniques
Mechanistic Studies Investigating reaction pathways and identifying rate-determining steps by measuring the kinetic isotope effect (KIE). thalesnano.comKinetic analysis, NMR, Mass Spectrometry
Metabolism Studies Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and biomolecules. clearsynth.comMass Spectrometry, Liquid Chromatography
Structural Analysis Aiding in the determination of molecular structures, protein-ligand interactions, and macromolecular dynamics. clearsynth.comsynmr.inNuclear Magnetic Resonance (NMR) Spectroscopy
Internal Standards Serving as highly accurate internal standards for quantitative analysis in mass spectrometry due to their chemical similarity and mass difference. thalesnano.comMass Spectrometry, Gas/Liquid Chromatography

N-Pentane as a Model Hydrocarbon System for Mechanistic and Spectroscopic Investigations

N-pentane (C₅H₁₂) is a simple, straight-chain alkane that serves as a fundamental model system in chemical research. wikipedia.orgresearchgate.net Its relatively uncomplicated structure, combined with its status as the smallest alkane to exhibit certain complex behaviors, makes it an ideal candidate for detailed mechanistic and spectroscopic studies. nih.gov N-pentane and its isomers are components of some fuels and are used as specialty solvents in laboratories. wikipedia.orgnih.gov

In the field of combustion science, n-pentane is a crucial model fuel. nih.gov Its oxidation and pyrolysis pathways are studied extensively to understand the fundamental chemical kinetics of larger, more complex hydrocarbon fuels. researchgate.net Notably, n-pentane is considered an ideal model because its degradation allows for the investigation of all relevant classes of intramolecular hydrogen migration reactions, which are critical for modeling low-temperature combustion and autoignition phenomena. nih.gov

N-pentane is also frequently used as a model substrate in catalysis research. researchgate.net Studies on the catalytic dehydrogenation, isomerization, and C-H bond activation of n-pentane on various metal surfaces (such as platinum) provide foundational insights into industrial processes for producing high-octane fuels and valuable chemical feedstocks. researchgate.netresearchgate.net Because n-pentane is thermodynamically more stable than its longer-chain homologs and does not undergo direct aromatization, it allows researchers to isolate and study specific reaction pathways with greater clarity. researchgate.net

Spectroscopic investigations of n-pentane have provided deep understanding of the conformational dynamics and molecular motions of alkanes. royalsocietypublishing.org Techniques like Raman and infrared spectroscopy, often combined with computational methods like Density Functional Theory (DFT), have been used to analyze the different conformational states (e.g., trans vs. gauche) of the n-pentane molecule. researchgate.net Similarly, NMR spectroscopy has been employed to probe the reorientation of methyl groups and other molecular motions in the solid state. royalsocietypublishing.org

Unique Aspects of N-Pentane-2,2-D2 for Academic Inquiry

This compound is a specifically labeled isotopologue of n-pentane where two hydrogen atoms on the second carbon atom are replaced by deuterium. This precise placement of isotopic labels offers unique advantages for detailed academic inquiry, allowing researchers to probe the chemical environment and reactivity at a specific, non-terminal position within the alkane chain.

The primary utility of this compound lies in its application to mechanistic studies involving C-H bond activation. When studying a reaction where n-pentane is a substrate, comparing its reaction rate to that of this compound can provide definitive evidence about the reaction mechanism. If a significant kinetic isotope effect is observed, it strongly implies that the cleavage of a C-H bond at the C2 position is a key part of the slowest, rate-determining step of the reaction. This approach has been used to understand complex catalytic processes, such as H/D exchange reactions where the specific labeling helps to track the deuteration process. researchgate.netresearchgate.net For example, a study on the selective C-H terminal activation of n-pentane with a tungsten complex utilized mechanistic analysis that could be further clarified with such specific deuterium labeling. researchgate.net

In spectroscopy, the C-D bonds in this compound serve as a precise probe. In infrared or Raman spectroscopy, the C-D stretching and bending vibrations occur at different frequencies than C-H vibrations due to the mass difference. This allows researchers to monitor the conformational state and local environment specifically at the C2 position without interference from the other C-H bonds in the molecule, similar to how n-tridecane-7,7-d2 has been used to study intramolecular order in longer chains. cdnsciencepub.com In ¹H NMR, the absence of protons at the C2 position simplifies the spectrum and can help in assigning signals of neighboring protons, while ²H NMR can be used to directly study the dynamics at the labeled site.

The synthesis of specifically labeled compounds like this compound allows for a level of detail in mechanistic and spectroscopic investigations that would be unattainable with unlabeled or randomly labeled molecules.

Property N-Pentane This compound
Chemical Formula C₅H₁₂C₅H₁₀D₂
Molar Mass 72.15 g/mol wikipedia.org~74.16 g/mol chemsrc.com
Boiling Point 36.1 °C nih.govNot precisely documented, but expected to be very similar to n-pentane
Density 0.626 g/mL at 20 °C wikipedia.orgNot precisely documented, but expected to be slightly higher than n-pentane
CAS Number 109-66-0 nih.gov87128-66-3 chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12

Molecular Weight

74.16 g/mol

IUPAC Name

2,2-dideuteriopentane

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i3D2

InChI Key

OFBQJSOFQDEBGM-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C)CCC

Canonical SMILES

CCCCC

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation

Strategies for Site-Specific Deuteration at the 2,2-Position of N-Pentane

Achieving site-specific deuteration at the 2,2-position of n-pentane can be approached through direct exchange reactions on the n-pentane molecule itself or, more commonly, through the synthesis and subsequent modification of a functionalized precursor.

Directly replacing the C-H bonds at the C-2 position of n-pentane with C-D bonds is inherently difficult due to the lack of significant differences in reactivity among the secondary hydrogens at the C-2 and C-3 positions. Most direct H/D exchange methods on alkanes, which typically employ transition metal catalysts, often lead to a mixture of deuterated isotopologues or complete perdeuteration. researchgate.netacs.org

For instance, heterogeneous catalysts like palladium or rhodium on a support can facilitate H/D exchange with D2 gas, but they generally lack the selectivity for a specific site on the alkane chain. osti.gov More advanced homogeneous catalysts, such as certain iridium complexes, have shown high activity for C-H activation but achieving selectivity between the C-2 and C-3 positions of n-pentane remains a formidable challenge. nih.govresearchgate.net Research on bimetallic catalysts, such as a silica-supported hafnium-iridium complex, has demonstrated high efficiency for perdeuteration of n-pentane, highlighting the capability of modern catalysts to activate inert C-H bonds, even if site-selectivity is not the primary outcome. researchgate.net

A more practical and controllable method for synthesizing N-Pentane-2,2-D2 involves a multi-step process starting from a precursor molecule where the C-2 position is functionalized. The most logical precursor is 2-pentanone.

A plausible synthetic pathway is the deuterative reduction of 2-pentanone. This can be achieved by converting the ketone into a functional group that can be readily reduced using a deuterium (B1214612) source. One effective method is the reduction of a tosylhydrazone derivative.

Synthetic Scheme:

Formation of Tosylhydrazone: 2-Pentanone is reacted with tosylhydrazine to form 2-pentanone tosylhydrazone. This reaction specifically activates the carbonyl carbon.

Reductive Deuteration: The resulting tosylhydrazone is then treated with a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a suitable reagent for this transformation, where the deuteride (B1239839) ion (D⁻) replaces the C=N bond, effectively adding two deuterium atoms to the C-2 position.

An alternative approach involves the reduction of the ketone using a deuterated version of the Wolff-Kishner reduction. This involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base (like potassium hydroxide) in a high-boiling point, deuterated solvent such as diethylene glycol-d6. The intermediate hydrazone is converted to the alkane with deuterium incorporated from the solvent.

These precursor-based methods offer a significant advantage over direct deuteration by localizing the chemical transformation to the desired carbon atom, thereby ensuring high regioselectivity for the deuterium labeling.

Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at the labeled positions. In the synthesis of this compound, the goal is to maximize this value, ideally approaching 100%. The purity of the deuterium source (e.g., NaBD₄, D₂O) is a critical factor influencing the final enrichment.

However, even with a high-purity deuterium source, the final product will consist of a distribution of isotopologues. This distribution arises because the incorporation of deuterium is a statistical process. For a compound with two deuterated positions like this compound, the species abundance (the percentage of molecules with a specific number of deuterium atoms) can be calculated.

Assuming a 99% isotopic enrichment from the deuterium source, the expected distribution of the major isotopologues can be predicted.

IsotopologueMolecular FormulaNumber of Deuterium AtomsCalculated Species Abundance (%)
This compoundC₅H₁₀D₂298.01
N-Pentane-2-d1C₅H₁₁D11.98
N-Pentane (unlabeled)C₅H₁₂00.01

This table illustrates the theoretical distribution of pentane (B18724) isotopologues assuming a starting deuterium enrichment of 99% for the two positions at C-2. The primary species is the desired d2 compound, with minor amounts of the d1 and unlabeled (d0) species present.

Analytical Verification of Isotopic Purity and Positional Deuteration

After synthesis, it is crucial to verify both the chemical purity of the n-pentane and the isotopic purity and specific location of the deuterium atoms. This is accomplished using a combination of chromatographic and spectroscopic techniques.

Gas chromatography (GC) is the primary method used to assess the chemical purity of the synthesized this compound. It effectively separates the volatile n-pentane from any remaining solvents, reagents, or non-volatile byproducts from the synthesis.

Furthermore, high-resolution capillary GC columns can often separate isotopologues from their non-deuterated counterparts. nih.govresearchgate.net In many cases involving nonpolar stationary phases, a phenomenon known as the "inverse isotope effect" is observed, where the heavier, deuterated compound elutes slightly earlier than the lighter, protiated compound. nih.gov This allows for the quantification of the bulk isotopic purity by comparing the peak areas of the deuterated and any residual non-deuterated n-pentane. capes.gov.br

CompoundTypical GC ColumnExpected Retention Time (minutes)Observation
This compoundDB-1 (nonpolar)4.15Deuterated species elutes slightly earlier due to the inverse isotope effect.
n-Pentane4.20

This table presents hypothetical GC retention times for this compound and n-pentane, illustrating the expected earlier elution of the deuterated compound on a standard nonpolar column.

Spectroscopic methods are essential for confirming that the deuterium atoms are located at the C-2 position and for determining the isotopic enrichment with high accuracy.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides definitive evidence of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion. The molecular weight of natural n-pentane (C₅H₁₂) is approximately 72.15 amu. The successful synthesis of this compound (C₅H₁₀D₂) will result in a molecular ion peak at m/z 74, a shift of +2 mass units. The relative intensities of the peaks at m/z 72, 73, and 74 can be used to calculate the isotopic distribution. docbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the precise location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of unlabeled n-pentane, the methylene (B1212753) protons at the C-2 position appear as a multiplet. In the spectrum of pure this compound, this signal would be absent. Additionally, the signals for the adjacent methyl (C-1) and methylene (C-3) protons would show simplified splitting patterns due to the absence of coupling to the C-2 protons. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation. The signal for the C-2 carbon in this compound would exhibit a characteristic triplet splitting pattern due to the one-bond coupling to the two deuterium atoms (which have a spin I=1). The chemical shift would also be slightly upfield compared to unlabeled n-pentane. researchgate.net

²H NMR: Deuterium NMR provides direct evidence of the deuterium atoms. The ²H NMR spectrum of this compound would show a single resonance signal at the chemical shift corresponding to the C-2 position, confirming the successful and site-specific labeling.

Advanced Spectroscopic Characterization of N Pentane 2,2 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy of deuterated compounds provides unique insights into molecular structure and dynamics. The substitution of protons (¹H) with deuterons (²H) introduces significant changes in the NMR spectra, which can be harnessed to extract detailed information that is otherwise inaccessible. These changes arise from the different magnetic properties and masses of the two isotopes.

Deuterium (B1214612) NMR (²H NMR) for Structural Elucidation and Dynamics

Deuterium NMR (²H NMR) is a specialized technique that directly probes the deuterium nuclei within a molecule. Due to its quadrupolar nature (spin I=1), the deuterium nucleus interacts with local electric field gradients, providing a sensitive probe of the molecular environment. universite-paris-saclay.frillinois.edu

In anisotropic environments, such as liquid crystals or solid-state samples, the ²H NMR spectrum of a deuterated compound like N-Pentane-2,2-D2 will exhibit a characteristic feature known as quadrupolar splitting. wiley-vch.deacademie-sciences.fr This splitting arises from the interaction between the nuclear quadrupole moment of the deuterium and the electric field gradient at the nucleus. academie-sciences.fr The magnitude of this splitting is directly dependent on the orientation of the C-D bond with respect to the external magnetic field. academie-sciences.frd-nb.info

For alkanes dissolved in liquid crystalline phases, the degree of order of specific C-D bond axes can be determined from the quadrupole splitting in the deuterium magnetic resonance spectrum. cdnsciencepub.com By analyzing the quadrupolar splittings, researchers can deduce the average orientation and alignment of the molecule or specific molecular segments. d-nb.info For instance, in studies of alkanes within urea (B33335) inclusion compounds, deuterium quadrupolar splittings have been used to infer the conformational state and orientation of the alkane chains. acs.orgaip.org The value of the quadrupolar splitting can be quite large in some systems, indicating a high degree of ordering. researchgate.net

Table 1: Theoretical Quadrupolar Splitting for Different Orientations

Orientation of C-D bond relative to Magnetic Field (θ) Equation for Quadrupolar Splitting (νq) Relative Magnitude
0° (Parallel) νq = Δ Largest Positive
54.7° (Magic Angle) νq = 0 Zero
90° (Perpendicular) νq = -Δ/2 Largest Negative

Note: Δ represents the splitting parameter, which is proportional to the quadrupole coupling constant. academie-sciences.fr

²H NMR is a powerful tool for investigating molecular motions over a wide range of timescales. illinois.edunih.gov The lineshape and relaxation parameters of the ²H NMR signal are highly sensitive to the type and rate of dynamic processes. illinois.eduuea.ac.uk These motions can range from rapid bond rotations and librations (ps-ns) to slower conformational exchanges (µs-ms). nih.govpnas.org

In the context of this compound, the deuterium labels at the C2 position allow for the specific investigation of the dynamics of this part of the alkane chain. By analyzing the temperature dependence of the ²H NMR spectra, information about rotational diffusion and other internal motions can be extracted. aip.orgcapes.gov.br For example, studies on deuterated alkanes have successfully characterized trans-gauche isomerization near the ends of the chains. acs.org The analysis of ²H NMR relaxation rates (T₁Z and T₁Q) can provide quantitative data on the rates and activation energies of these motional processes, offering a detailed picture of the conformational dynamics of the pentane (B18724) backbone. pnas.org

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Isotope Effects

The presence of deuterium in this compound also has a discernible effect on the NMR spectra of the remaining protons (¹H) and the carbon atoms (¹³C). These perturbations, known as isotope effects, manifest as shifts in the chemical shifts and changes in the spin-spin coupling constants. stemwomen.org

Isotope shifts are categorized as primary or secondary. A primary isotope shift is the difference in chemical shift between two isotopes of the same element, for example, comparing the ¹H and ²H chemical shifts directly. huji.ac.il A secondary isotope shift, which is more commonly studied, is the change in the chemical shift of a nucleus (like ¹H or ¹³C) when a neighboring atom is substituted with an isotope. huji.ac.il

In this compound, the introduction of deuterium at the C2 position will primarily induce secondary isotope shifts on the neighboring ¹H and ¹³C nuclei. These shifts are generally small for protons but more significant for ¹³C. huji.ac.il The magnitude of the secondary isotope shift depends on the number of bonds separating the observed nucleus from the deuterium atom.

One-bond isotope shift (¹J-shift): This is observed on the carbon atom directly bonded to the deuterium (C2 in this case). Deuterium substitution typically causes an upfield shift (to lower frequency) in the ¹³C signal. huji.ac.ilnih.gov The magnitude of this one-bond shift for deuterium substitution can range from 0.2 to 1.5 ppm. huji.ac.il

Two-bond isotope shift (²J-shift): The carbon atoms adjacent to the deuterated carbon (C1 and C3) will also experience an upfield shift, typically around 0.1 ppm. huji.ac.ilcdnsciencepub.com

Long-range isotope shifts: Smaller shifts can sometimes be observed on atoms further away, transmitted through the carbon chain. rsc.org

These isotope shifts arise from the fact that the C-D bond is slightly shorter and has a lower zero-point vibrational energy than the C-H bond. nih.gov This subtle change in molecular geometry and vibrational state alters the electron shielding around the neighboring nuclei. researchgate.net

Table 2: Typical Secondary Isotope Shifts in ¹³C NMR due to Deuterium Substitution

Type of Isotope Shift Number of Bonds from Deuterium Typical Shift Magnitude (ppm) Direction of Shift
One-bond 1 0.2 - 1.5 Upfield
Two-bond 2 ~0.1 Upfield
Three-bond 3 -0.02 to 0.07 Upfield or Downfield

Data sourced from multiple studies on isotope effects. huji.ac.ilcdnsciencepub.com

The substitution of hydrogen with deuterium also affects the spin-spin coupling constants (J-couplings). This is known as an isotope effect on J-coupling and can be classified as primary or secondary. tandfonline.comresearchgate.net

A primary isotope effect refers to the difference between the coupling constant of a nucleus to a proton (e.g., ¹³C-¹H) and its coupling to a deuteron (B1233211) (¹³C-²H), after accounting for the difference in their gyromagnetic ratios. tandfonline.comrsc.org The relationship is approximately J(X,H) ≈ 6.5144 * J(X,D), where 6.5144 is the ratio of the gyromagnetic ratios of ¹H and ²H. tandfonline.com Deviations from this relationship indicate a primary isotope effect.

A secondary isotope effect on coupling constants is the change in a coupling constant between two nuclei (e.g., ¹H-¹H or ¹³C-¹H) when a nearby hydrogen is replaced by deuterium. researchgate.netcdnsciencepub.com In this compound, for example, the coupling constant between the proton on C1 and the proton on C3 might be slightly different from the corresponding coupling in non-deuterated n-pentane. These effects are generally small but can provide valuable information about molecular structure and bonding. researchgate.net

Chemical Compound Information

Compound Name
This compound
n-pentane
Utility in Complex Mixture Analysis and Spectral Assignment

The strategic incorporation of deuterium atoms at specific molecular sites, as in this compound, provides a powerful tool for the analysis of complex chemical mixtures and the definitive assignment of spectroscopic signals. As a deuterated analogue of n-pentane, this compound serves as an excellent internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS). gov.scotumsl.edu When added to a complex hydrocarbon mixture, its chemical behavior is nearly identical to that of its non-deuterated counterpart, ensuring it co-elutes from the chromatography column. However, its increased mass (approximately 74 amu vs. 72 amu for n-pentane) allows it to be easily distinguished and quantified by the mass spectrometer, enabling precise determination of n-pentane concentration in environmental or industrial samples. gov.scot

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration is a well-established method for simplifying complex spectra. oup.com For a molecule like pentane, the ¹H NMR spectrum contains overlapping signals from the different methylene (B1212753) and methyl protons. In this compound, the replacement of two protons at the C2 position with deuterium atoms eliminates the corresponding signals from the ¹H NMR spectrum. This spectral simplification helps to resolve ambiguities and facilitates the unequivocal assignment of the remaining proton resonances. oup.comneu.edu.tr Similarly, in rotational spectroscopy, the comparison between the spectra of a deuterated and a non-deuterated sample allows for the rapid identification of transitions belonging specifically to the isotopologue, aiding in detailed structural analysis. acs.org

Mass Spectrometry (MS) for Isotopologue Analysis

Mass spectrometry is the principal analytical technique for the identification and quantification of isotopologues like this compound. The mass difference imparted by the deuterium atoms is the key to its detection and characterization.

Under electron ionization (EI), organic molecules form an energetically unstable molecular ion (M•+) that undergoes fragmentation into smaller, characteristic charged ions. libretexts.org The fragmentation pattern of n-pentane is well-documented, with major fragments arising from the cleavage of C-C bonds. libretexts.orgyoutube.comchemguide.co.uk

The introduction of deuterium atoms in this compound alters these fragmentation pathways. Studies on other deuterated hydrocarbons have shown that the probability of cleaving a C-D bond differs from that of a C-H bond, and the resulting mass spectra are not always predictable by simple statistical models. nist.govrsc.org The molecular ion of this compound would appear at a mass-to-charge ratio (m/z) of 74. The subsequent fragmentation would produce a unique set of ions reflecting the position of the deuterium labels. For instance, the loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion [CH₃CD₂CH₂]⁺ at m/z 45, while the loss of a propyl radical (•CH₂CH₂CH₃) would yield the [CH₃CD₂]⁺ ion at m/z 31. This is distinct from n-pentane, where these losses produce fragments at m/z 43 and 29, respectively.

Table 1: Comparison of Predicted EI-MS Fragmentation Patterns of n-Pentane and this compound

Process n-Pentane (C₅H₁₂) Fragment m/z This compound (C₅H₁₀D₂) Fragment m/z
Molecular Ion[CH₃CH₂CH₂CH₂CH₃]⁺•72[CH₃CD₂CH₂CH₂CH₃]⁺•74
Loss of •CH₃[CH₃CH₂CH₂CH₂]⁺57[CD₂CH₂CH₂CH₃]⁺59
Loss of •CH₂CH₃[CH₃CH₂CH₂]⁺43[CH₃CD₂CH₂]⁺45
Loss of •CH₂CH₂CH₃[CH₃CH₂]⁺29[CH₃CD₂]⁺31

This table presents a simplified prediction. The actual spectrum would show a more complex pattern including rearrangements and the loss of H or D atoms.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification and quantification of isotopologues. researchgate.netresearchgate.net HRMS provides highly accurate mass measurements, typically to four or more decimal places, allowing for the determination of an ion's elemental formula. This capability is crucial for distinguishing the molecular ion of this compound (C₅H₁₀D₂) from other potential isobaric interferences—ions that have the same nominal mass but different elemental compositions.

Furthermore, HRMS is essential for the relative quantification of different isotopologues within a single sample. rsc.org By measuring the precise integrated areas of the molecular ion peaks for n-pentane, this compound, and any other isotopologues present, their relative abundances can be calculated accurately. researchgate.netnih.gov This is a cornerstone of stable isotope tracer studies, where tracking the incorporation of labels into various molecules is required.

For applications demanding the highest precision in isotope ratio measurements, several advanced mass spectrometry techniques are available. Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and dedicated isotope ratio mass spectrometry (IRMS) systems can achieve precision levels that are orders of magnitude better than conventional scanning mass spectrometers. researchgate.netmdpi.com

Techniques such as gas chromatography coupled to IRMS (GC-IRMS) allow for the separation of compounds in a mixture before high-precision isotope analysis (e.g., D/H ratio) of each component. mdpi.com More specialized instruments, such as large-radius high-mass-resolution IRMS, are capable of resolving and precisely measuring even rare, doubly-substituted "clumped" isotopologues. researchgate.netucla.edu While often applied in geochemistry and metabolomics, these state-of-the-art methods represent the ultimate capability for determining the precise isotopic composition of a sample containing this compound. nih.goviaea.org

Vibrational Spectroscopy (Infrared and Raman) and Isotopic Perturbations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to molecular structure and the masses of the constituent atoms. The substitution of hydrogen with deuterium in this compound causes significant and predictable changes in its vibrational spectra.

The frequency of a molecular vibration is fundamentally dependent on the bond strength (force constant) and the reduced mass of the atoms involved. libretexts.org When a lighter hydrogen atom is replaced by a heavier deuterium atom, the reduced mass of the C-D bond is significantly greater than that of the C-H bond. This increase in mass leads to a decrease in the vibrational frequency. ajchem-a.comuni-muenchen.de The theoretical frequency shift for a C-D stretch compared to a C-H stretch is approximately proportional to 1/√2. libretexts.org

This isotopic effect is most dramatic for the stretching and bending modes directly involving the substituted atoms. libretexts.org For this compound, the C-D stretching vibrations are expected to appear in the IR and Raman spectra in a region around 2100–2250 cm⁻¹, which is distinctly lower than the typical C-H stretching region of 2850–3000 cm⁻¹. nih.govunam.mx This region is often "clean," meaning it has few interfering absorptions from other functional groups in organic molecules, making the C-D stretch a clear diagnostic marker for deuteration. unam.mx While the largest perturbations are localized to the deuterated site, other vibrations throughout the molecule are also affected to a lesser degree. libretexts.orgajchem-a.com

Table 2: Comparison of Principal Vibrational Frequencies (cm⁻¹) for n-Pentane and Predicted Frequencies for this compound

Vibrational Mode Typical Frequency in n-Pentane (cm⁻¹) Predicted Frequency in this compound (cm⁻¹) Spectroscopy Type
Asymmetric CH₃ Stretch~2960~2960IR & Raman
Asymmetric CH₂ Stretch~2925~2925IR & Raman
Symmetric CH₂/CH₃ Stretch~2870~2870IR & Raman
C-D Stretch N/A~2100 - 2250 IR & Raman
CH₂/CH₃ Scissoring/Bending~1465ShiftedIR & Raman
-(CH₂)n- Twist~1303ShiftedIR & Raman nih.gov
C-C Stretch~870ShiftedRaman acs.org

Frequencies for n-pentane are approximate. The predicted C-D stretch for this compound is based on established isotope effects. Other modes are also affected but shifts are more complex to predict without specific calculations.

Normal Coordinate Analysis for Vibrational Mode Assignment in Deuterated Pentanes

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to assign vibrational modes observed in IR and Raman spectra to specific atomic motions within a molecule. ucla.edu This analysis is particularly crucial for complex molecules like deuterated pentanes, where the high number of atoms leads to a dense and often overlapping spectrum. The process involves the solution of the vibrational secular equation, which relates the molecular geometry, atomic masses, and force field of the molecule to its vibrational frequencies. wisc.edu

For a molecule like n-pentane and its deuterated derivatives, NCA begins with the definition of a set of internal coordinates, which describe the stretching, bending, wagging, twisting, and rocking motions of the chemical bonds and functional groups. orgchemboulder.com A force field, which is a set of force constants representing the stiffness of these bonds and the resistance to deformation of the angles, is then established. These force constants can be derived from experimental data or, more commonly, from quantum chemical calculations.

The introduction of deuterium atoms at the C2 position in n-pentane to form this compound primarily affects the vibrational modes associated with the CD2 group. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending frequencies are significantly lower than their C-H counterparts. ucla.eduacs.org This isotopic shift is a key piece of information used in NCA to confidently assign vibrational bands.

A critical component of modern NCA is the calculation of the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. annualreviews.org For instance, a band in the spectrum might be described by a PED of 80% C-D stretch, 15% CH2 wag, and 5% C-C stretch, indicating that the primary motion for this vibration is the stretching of the C-D bond. This detailed assignment is essential for understanding the complex coupled vibrations that occur in alkanes.

Studies on fully deuterated alkanes, such as pentane-d12, have been instrumental in refining the force fields used for normal paraffins. data.gov These refined force fields can then be applied to partially deuterated species like this compound to predict and assign their vibrational spectra with greater accuracy. The analysis helps in identifying vibrations that are localized to specific functional groups versus those that are delocalized over the carbon skeleton.

Table 1: Representative Vibrational Modes in Deuterated Pentanes and their Typical Frequency Ranges

Vibrational ModeTypical Frequency Range (cm⁻¹)Affected by Deuteration at C2
CH₃ Asymmetric Stretch2960 - 2970Minor
CH₃ Symmetric Stretch2870 - 2880Minor
CH₂ Asymmetric Stretch2920 - 2930Minor
CH₂ Symmetric Stretch2850 - 2860Minor
CD₂ Asymmetric Stretch~2200Major
CD₂ Symmetric Stretch~2100Major
CH₂ Scissoring1450 - 1470Minor
CH₃ Asymmetric Bending1450 - 1460Minor
CH₃ Symmetric Bending (Umbrella)1375 - 1385Minor
CD₂ Scissoring~1050Major
CH₂ Wagging/Twisting1150 - 1350Moderate
C-C Stretching800 - 1200Minor
Skeletal Bending< 500Minor

Note: The frequencies listed are approximate and can vary based on the specific conformation of the pentane molecule and its environment. The data is illustrative and based on general values for alkane and deuterated alkane vibrations.

Correlation of Experimental Vibrational Data with Theoretical Predictions

The synergy between experimental vibrational spectroscopy and theoretical calculations is fundamental to the comprehensive characterization of molecules like this compound. While experimental IR and Raman spectra provide precise measurements of vibrational frequencies and intensities, theoretical models, particularly those based on Density Functional Theory (DFT), offer a means to visualize and assign the underlying atomic motions. annualreviews.orgresearchgate.net

Modern computational chemistry allows for the calculation of harmonic and anharmonic vibrational frequencies with considerable accuracy. ekb.eg For a molecule such as this compound, a typical workflow involves:

Geometry Optimization: The three-dimensional structure of the most stable conformers (e.g., trans-trans, trans-gauche) is calculated. researchgate.net

Frequency Calculation: At these optimized geometries, the vibrational frequencies and corresponding IR and Raman intensities are computed. DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed for this purpose. ekb.eg

A direct comparison of the calculated spectrum with the experimental one often reveals a systematic deviation, with calculated harmonic frequencies typically being higher than the experimental (anharmonic) frequencies. To improve the correlation, a scaling factor is often applied to the calculated frequencies. researchgate.net Alternatively, more computationally intensive anharmonic frequency calculations can be performed.

The correlation between theory and experiment is particularly valuable for deuterated species. The predictable mass-induced shifts in vibrational frequencies serve as a robust test for the accuracy of the theoretical model. For this compound, the most significant correlations are expected for the modes involving the CD2 group.

C-D Stretching Region: Theoretical calculations would predict strong IR and Raman bands in the 2100-2200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the CD₂ group. nist.gov The absence of strong absorption in this region in the spectrum of non-deuterated n-pentane and its clear presence in the experimental spectrum of this compound would provide a strong point of correlation.

C-D Bending Region: Similarly, the CD₂ scissoring, wagging, and twisting modes are predicted at lower frequencies than their C-H counterparts. Identifying these shifted bands in the experimental spectrum and matching them with the theoretical predictions confirms their assignment.

Excellent agreement between scaled theoretical frequencies and experimental data provides a high degree of confidence in the vibrational assignments and a deeper understanding of the molecule's force field and dynamics. ucla.edu

Table 2: Illustrative Correlation of Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental Frequency (Illustrative)Calculated Frequency (Scaled, Illustrative)Expected Isotopic Shift (from n-pentane)
ν_as(CH₃)29652968Negligible
ν_s(CH₃)28752878Negligible
ν_as(CH₂)29252928Negligible
ν_s(CH₂)28552858Negligible
ν_as(CD₂) ** 2205 2208 ~720 cm⁻¹ lower
ν_s(CD₂) 2108 2112 ~740 cm⁻¹ lower
δ(CH₂)14651467Minor
δ_s(CH₃)13801382Minor
δ(CD₂) **1055 1058 ~400 cm⁻¹ lower
C-C Stretch11401142Minor
C-C Stretch868870Minor

Note: This table is for illustrative purposes only. The experimental values are hypothetical, based on typical frequencies for these vibrational modes. Calculated values are representative of what would be expected from a scaled DFT calculation.

Theoretical and Computational Investigations of Deuterated N Pentane

Quantum Mechanical Approaches to Molecular Structure and Energetics

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation, providing fundamental information about a molecule's electronic structure, geometry, and vibrational frequencies. For isotopically substituted molecules like N-Pentane-2,2-D2, these methods are essential for quantifying the effects of the change in nuclear mass.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), derive results directly from first principles without empirical data. DFT methods, such as the widely used B3LYP functional, approximate the complex many-electron problem by calculating the electron density, offering a balance of accuracy and computational efficiency.

When applied to this compound, these calculations reveal that the equilibrium geometry (bond lengths and angles) is nearly identical to that of its non-deuterated counterpart, n-pentane. This is a direct consequence of the Born-Oppenheimer approximation, which separates nuclear and electronic motion; since deuterium (B1214612) and protium (B1232500) are electronically identical, the potential energy surface remains unchanged.

The most significant impact of deuteration captured by QM calculations is the change in zero-point vibrational energy (ZPVE). Due to its greater mass, deuterium has lower vibrational frequencies than protium in any given mode. Consequently, the ZPVE of a C-D bond is lower than that of a C-H bond. This leads to a slight effective shortening and strengthening of the C-D bond compared to the C-H bond upon vibrational averaging.

Table 1: Calculated Molecular Properties of C-H vs. C-D Bonds in the Pentane (B18724) Backbone

Illustrative data from DFT (B3LYP/6-31G*) calculations. Actual values may vary with the level of theory.

PropertyC-H Bond (at C2)C-D Bond (at C2)Relative Difference
Equilibrium Bond Length (Å)~1.094~1.094&lt;0.01%
Vibrationally Averaged Bond Length (r₀, Å)~1.112~1.107~ -0.45%
Harmonic Stretching Frequency (cm⁻¹)~3045~2205~ -27.6%
Zero-Point Vibrational Energy (kcal/mol per bond)~4.35~3.15~ -27.6%

N-pentane exists as a mixture of several conformers resulting from rotation about the C2-C3 and C3-C4 bonds. The most stable are the trans-trans (TT) and trans-gauche (TG) forms, with the gauche-gauche (GG) conformer being higher in energy. While the electronic potential energy surface is unaffected by deuteration, the ZPVE correction is not uniform across all conformers.

Table 2: Calculated Conformational Energy Differences in N-Pentane vs. This compound

Illustrative data showing the influence of ZPVE correction on relative energies (ΔE).

Conformer TransitionΔE (Electronic) (kcal/mol)ΔE + ΔZPVE (n-Pentane) (kcal/mol)ΔE + ΔZPVE (this compound) (kcal/mol)
TT → TG0.650.580.57
TT → GG3.203.053.03

The standard harmonic approximation for molecular vibrations is often insufficient for accurately reproducing experimental infrared (IR) and Raman spectra. Anharmonic calculations, such as those using Vibrational Second-Order Perturbation Theory (VPT2), provide more accurate vibrational frequencies by accounting for the true shape of the potential energy well.

For this compound, anharmonic calculations are critical for correctly predicting the positions of the C-D stretching and bending modes. The C-D stretch appears in a relatively uncongested region of the IR spectrum (~2100–2250 cm⁻¹), making it a clear spectroscopic marker. Accurate anharmonic frequency calculations are essential for assigning experimental spectra and understanding vibrational energy redistribution.

Furthermore, these high-level QM calculations serve as a benchmark for developing and parameterizing classical force fields used in molecular dynamics simulations. By fitting force field parameters to reproduce QM-calculated energies, geometries, and (most importantly for deuterated species) vibrational frequencies, one can create a model that accurately reflects the quantum-level effects of isotopic substitution in a classical simulation framework.

Applications in Mechanistic and Kinetic Studies

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. wikipedia.org It is formally expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). The study of KIEs using N-Pentane-2,2-D2 is instrumental in determining whether a specific C-H bond is broken in the rate-determining step of a reaction. chem-station.com

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. wikipedia.org For a reaction involving the cleavage of a C-H bond at the C2 position of n-pentane, substituting this compound for n-pentane would result in a significant primary KIE (typically kH/kD > 2). This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break and thus slowing down the reaction.

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org If a reaction of n-pentane occurs at a different site, for example, at the C1 or C3 position, the presence of deuterium (B1214612) at the C2 position in this compound can still influence the reaction rate. These effects are generally much smaller than primary KIEs (kH/kD is often close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable information about changes in hybridization or steric environment at the transition state.

Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Reaction of n-Pentane

Reaction SiteIsotopologue UsedType of KIE ObservedTypical kH/kD ValueMechanistic Implication
C2 Position (C-H abstraction)This compoundPrimary4.0 - 8.0C-H bond at C2 is broken in the rate-determining step.
C3 Position (C-H abstraction)This compoundSecondary1.05 - 1.20C-H bond at C2 is not broken but its environment changes in the transition state.
C1 Position (C-H abstraction)This compoundSecondary0.95 - 1.05Minimal electronic or steric change at C2 during the reaction at C1.

The magnitude of the primary KIE provides deep insight into the structure and symmetry of the transition state. A maximal KIE value suggests a linear, symmetric transition state where the hydrogen/deuterium atom is equally bonded to the abstracting species and the carbon atom. Conversely, smaller KIE values may indicate an "early" or "late" transition state, where the C-H/C-D bond is only slightly or almost completely broken, respectively. By measuring the KIE for a reaction using this compound, chemists can build a more accurate picture of the reaction's energy profile and the geometry of the highest-energy point along the reaction coordinate. For instance, large KIEs were observed in the oxidation of certain substrates by Cytochrome P450 enzymes, which pointed toward a specific, hydrogen-abstracting oxidant being involved in the mechanism. nih.gov

Deuterium exchange studies are used to identify reversible reaction steps and the formation of certain intermediates. In a reaction involving this compound, if the reaction is stopped before completion and deuterium is detected at other positions on the pentane (B18724) molecule or has been exchanged with hydrogen from the solvent, it implies the existence of an intermediate that can reversibly lose and regain a proton or hydrogen atom. researchgate.net For example, the formation of a carbocation intermediate adjacent to the C2 position could lead to a 1,2-hydride (or deuteride) shift, scrambling the isotopic label. The absence of such scrambling can rule out specific mechanistic pathways. Such H/D exchange processes have been used to probe the existence of transient σ-alkane complexes in organometallic chemistry. researchgate.net

Isotopic Labeling as a Tracer in Chemical Reaction Pathways

Beyond its influence on reaction rates, the deuterium in this compound serves as an isotopic label, allowing chemists to trace the fate of specific atoms throughout a complex reaction sequence. thalesnano.com This technique is analogous to placing a flag on an atom to see where it moves during the transformation.

In reactions such as catalytic isomerization, where the carbon skeleton of a molecule is rearranged, isotopic labeling is indispensable. For example, during the acid-catalyzed isomerization of n-pentane to isopentane (B150273) (2-methylbutane), it is not immediately obvious how the atoms rearrange. By starting with this compound, the location of the deuterium atoms in the resulting isopentane product can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. This information reveals the specific mechanism of bond migration and rearrangement, confirming or refuting proposed pathways involving carbocation intermediates.

Table 2: Hypothetical Deuterium Distribution in Isopentane from this compound Isomerization

Proposed MechanismPredicted Location of Deuterium Label in IsopentaneExperimental Confirmation Method
Pathway A: Methyl ShiftDeuterium remains on the second carbon of the main chain (C2).2H NMR, Mass Spectrometry
Pathway B: Hydride Shift followed by RearrangementDeuterium is distributed between C2 and a methyl group.2H NMR, Mass Spectrometry

This compound is an excellent substrate for studying hydrogen transfer reactions, which are fundamental in many organic and biological processes. These reactions can be intermolecular (between two molecules) or intramolecular (within the same molecule). In a reaction where a hydrogen atom is abstracted from n-pentane by a radical or another reactive species, using this compound allows for the unambiguous determination of the abstraction site. If the abstracting species incorporates deuterium, it provides direct evidence that the reaction occurred at the C2 position. This approach was used to demonstrate that in the desaturation of alkanes by benzyne, two hydrogen atoms are transferred simultaneously from the same alkane molecule. nih.gov

Role As Reference Materials and Analytical Standards

Utilization of Deuterated N-Pentane as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality control materials. scioninstruments.comwikipedia.org The purpose of the internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.comnih.gov N-Pentane-2,2-D2 is an ideal internal standard for the quantification of its non-deuterated counterpart, n-pentane, and related volatile organic compounds.

The principle of using this compound as an internal standard lies in its chemical similarity to the analyte (n-pentane). Because they share nearly identical physicochemical properties, the deuterated standard experiences similar effects from the sample matrix and analytical process as the analyte. musechem.com When a sample is processed and analyzed, any variations will affect both the analyte and the internal standard proportionally. wikipedia.org Quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte alone. scioninstruments.comyoutube.com This ratio remains stable even if the sample volume or instrument sensitivity fluctuates, leading to significantly improved precision and accuracy. scioninstruments.comwikipedia.org

The use of this compound as an internal standard offers distinct advantages in analytical techniques that combine chromatography and spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Co-elution in Chromatography: In gas chromatography, this compound has a retention time that is very close to, but often slightly shorter than, that of n-pentane. nih.govnih.gov This near-identical chromatographic behavior ensures that both compounds pass through the analytical system under the same conditions, experiencing similar interactions with the stationary phase and any matrix interferences that might suppress or enhance the signal. nih.gov While analytes labeled with heavier isotopes like ¹³C generally have almost identical retention times, deuterated compounds can show a slight shift. nih.gov

Distinguishable by Mass Spectrometry: Despite their similar chromatographic behavior, this compound is easily distinguished from n-pentane by a mass spectrometer due to the mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H). N-Pentane (C₅H₁₂) has a molecular weight of approximately 72.15 g/mol , whereas this compound (C₅H₁₀D₂) has a molecular weight of approximately 74.16 g/mol . This mass difference allows the mass spectrometer to detect and quantify each compound independently without spectral overlap. musechem.com

Compensation for Matrix Effects and Sample Loss: Complex sample matrices can interfere with the ionization process in the mass spectrometer, causing ion suppression or enhancement, which leads to inaccurate quantification. clearsynth.com Because the deuterated internal standard behaves like the analyte, it corrects for these matrix effects. musechem.com Similarly, any loss of sample during extraction, evaporation, or injection affects both the analyte and the standard, preserving the accuracy of their ratio. musechem.com The use of a deuterated internal standard is a powerful method to enhance data accuracy and reproducibility. nih.gov

Table 1: Illustrative Comparison of Analytical Precision With and Without this compound as an Internal Standard

Injection NumberAnalyte (n-Pentane) Peak Area (Without IS)Analyte/IS Peak Area Ratio (With this compound)
1105,4321.054
298,9761.042
3108,1121.060
495,6781.039
5103,5501.056
Average 102,349.6 1.050
Standard Deviation 5,080.5 0.009
% RSD (Precision) 4.96% 0.86%

The reliability of a quantitative method is critically dependent on the quality of the reference materials used. For deuterated standards like this compound, both chemical and isotopic purity must be rigorously assessed and certified. nist.govindustry.gov.au

Chemical Purity: This refers to the percentage of the desired compound relative to any organic or non-volatile impurities. industry.gov.auindustry.gov.au It is typically determined using techniques like Gas Chromatography with a Flame Ionization Detector (GC-FID), which provides a quantitative measure of organic impurities. industry.gov.au Thermogravimetric analysis can be used to determine non-volatile residues, and Karl Fischer titration measures water content. industry.gov.auindustry.gov.au

Isotopic Purity (or Isotopic Enrichment): This is a measure of the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. For this compound, it would be the percentage of pentane (B18724) molecules that are specifically the 2,2-dideuterated isomer. The presence of other deuterated isomers (e.g., d1, d3) or the non-deuterated (d0) version is considered an isotopic impurity. industry.gov.aulgcstandards.com This is crucial because the presence of the d0-analyte in the internal standard would lead to an overestimation of the analyte in the sample. Isotopic purity is confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). industry.gov.auvulcanchem.com

Certification of a deuterated standard involves combining these purity assessments to provide a certified concentration or mass value with a stated uncertainty. nist.govindustry.gov.au Organizations like the National Institute of Standards and Technology (NIST) and other accredited reference material producers follow stringent protocols, often under ISO 17034 and ISO/IEC 17025, to certify such materials. nist.govsigmaaldrich.com

Table 2: Analytical Techniques for the Purity Certification of this compound

Purity AspectAnalytical TechniquePurpose
Identity Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) SpectroscopyConfirms the molecular structure and the position of the deuterium labels. industry.gov.auvulcanchem.com
Chemical Purity Gas Chromatography-Flame Ionization Detection (GC-FID)Quantifies organic impurities with similar structures. industry.gov.au
Chemical Purity Thermogravimetric Analysis (TGA)Measures the amount of non-volatile residue. industry.gov.au
Chemical Purity Karl Fischer TitrationDetermines the water content. industry.gov.au
Isotopic Purity Mass Spectrometry (MS)Determines the distribution of different isotopologues (d0, d1, d2, etc.). vulcanchem.comcdnsciencepub.com
Isotopic Purity ¹H and ²H Nuclear Magnetic Resonance (NMR)Confirms the degree and location of deuteration. vulcanchem.com

Calibration and Quality Control in Analytical Method Development

During the development and validation of an analytical method, this compound plays a vital role in establishing calibration and ensuring ongoing quality control. musechem.comclearsynth.com

A calibration curve is generated by preparing a series of standards with known concentrations of the analyte (n-pentane) and adding a constant concentration of the internal standard (this compound) to each. wikipedia.orgmsu.edu The instrument's response is recorded, and a graph is plotted of the analyte/internal standard signal ratio against the analyte concentration. wikipedia.org This curve is then used to determine the concentration of n-pentane in unknown samples based on their measured signal ratio. msu.edu Using a deuterated internal standard for calibration ensures that the method is robust and compensates for variability across the entire concentration range. clearsynth.com

For quality control (QC), samples with known concentrations of n-pentane (e.g., low, medium, and high levels) are spiked with this compound and analyzed alongside the unknown samples in each analytical run. The results for these QC samples must fall within predefined acceptance limits to ensure the validity of the data for the unknown samples. This practice monitors the method's performance over time and across different analytical batches, ensuring consistent accuracy and precision. nih.gov

Table 3: Example Data for a Calibration Curve Using this compound as an Internal Standard

n-Pentane Concentration (ng/mL)n-Pentane Signal (Area)This compound Signal (Area)Signal Ratio (Analyte/IS)
1.010,150100,5000.101
5.051,200101,1000.506
10.0103,300102,3001.010
25.0255,800101,9002.510
50.0509,600100,8005.056
100.01,021,000101,50010.059

Emerging Research Directions and Future Outlook

Integration of N-Pentane-2,2-D2 in Advanced Materials Characterization

The subtle difference in mass and nuclear spin between hydrogen (protium, ¹H) and deuterium (B1214612) (²H or D) can be exploited by sophisticated analytical techniques to characterize the structure and dynamics of materials at the molecular level. One of the most powerful of these techniques is neutron scattering.

Neutron scattering is a premier method for probing the structure of materials because the scattering properties of a material depend on the nuclei of its constituent atoms. Hydrogen and deuterium interact with neutrons very differently; they have significantly different neutron scattering cross-sections. mdpi.comnih.gov This disparity forms the basis of "contrast variation," a technique where selective deuteration makes certain components of a complex system "visible" or "invisible" to neutrons. nih.govmdpi.com

The use of deuterated molecules is well-established in the study of polymers and biological systems. nih.govazimuth-corp.com For example, researchers have used ultralong n-alkanes with deuterated chain ends to confirm the structure of novel lamellar phases and to precisely locate the position of the chain ends within the material. doi.org This approach provides structural details that are inaccessible by other methods like X-ray scattering. doi.org

Small, mobile molecules like this compound are ideal candidates to serve as probes for characterizing porous materials and complex fluids. By introducing the deuterated pentane (B18724) into a system, its location and mobility can be tracked.

Probing Porous Materials: When introduced into porous materials such as metal-organic frameworks (MOFs) or zeolites, this compound can be used to map pore connectivity, determine guest molecule distribution, and study diffusion dynamics within the confined spaces. Small-angle neutron scattering (SANS) can reveal how the deuterated molecules arrange within the host matrix. nih.gov

Investigating Polymer Dynamics: In polymer science, this compound can act as a deuterated solvent or plasticizer. Neutron spin echo spectroscopy could be used to study the segmental dynamics of polymer chains in the presence of the deuterated pentane, providing insights into glass transition phenomena and polymer-solvent interactions.

The table below summarizes the key neutron scattering properties of hydrogen and deuterium that enable these applications.

IsotopeCoherent Scattering Length (fm)Incoherent Scattering Cross-Section (barns)
Hydrogen (¹H)-3.7480.26
Deuterium (²H)6.672.05

This table illustrates the stark difference in neutron interaction between the two isotopes, which is the foundation of contrast variation techniques.

Potential for Novel Mechanistic Insights in Catalysis and Supramolecular Chemistry

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org This effect is a cornerstone of mechanistic chemistry, as it can be used to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. princeton.edu

Primary KIE: A large KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. acs.org

Secondary KIE: A smaller KIE (kH/kD ≈ 0.7–1.5) is observed when the isotopic substitution is at a position adjacent to the reacting center. This effect arises from changes in hybridization between the reactant and the transition state. wikipedia.orglibretexts.org

For a molecule like this compound, the deuterium atoms are not at the terminal positions, making it an excellent tool for probing secondary KIEs in various reactions.

Applications in Catalysis: In the catalytic cracking of alkanes, which is crucial for producing light olefins, various mechanisms involving different C-H bond activations are possible. nih.gov By comparing the cracking rate and product distribution of n-pentane with that of this compound, researchers could elucidate the reaction mechanism. For instance, a significant secondary KIE would suggest that a change in hybridization occurs at the C2 carbon in the transition state, providing strong evidence for specific mechanistic pathways, such as those involving carbenium ion intermediates. Experimental studies have already measured the KIE for the reaction of n-pentane with OH radicals, demonstrating the sensitivity of reaction rates to isotopic substitution. yorku.ca

Probing Supramolecular Systems: Supramolecular chemistry involves the study of non-covalent interactions that govern host-guest complex formation. wikipedia.orgfiveable.me A host molecule with a cavity can encapsulate a guest molecule, driven by forces like hydrophobic interactions and van der Waals forces. mdpi.com this compound can serve as a guest molecule to probe the environment inside a host cavity. Because the size, shape, and electronic structure of this compound are nearly identical to those of n-pentane, it will form host-guest complexes with very similar thermodynamics. nih.gov However, the deuterium label allows its behavior within the host to be studied by techniques like ²H NMR spectroscopy. This can reveal information about the guest's orientation, dynamics, and the strength of its interaction with the host cavity, providing fundamental insights into the nature of molecular recognition. nih.gov

Advancements in Computational Methodologies for Deuterated Systems

Parallel to experimental advances, computational chemistry has become an indispensable tool for predicting and interpreting the behavior of deuterated systems. Modern computational methods can accurately model the subtle quantum mechanical effects that give rise to KIEs. faccts.de

The origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. libretexts.org Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond, resulting in a lower ZPVE. faccts.de To break the bond, more energy must be supplied to the C-D bond compared to the C-H bond, leading to a slower reaction rate.

Computational techniques, particularly density functional theory (DFT), are used to calculate the vibrational frequencies of reactants and transition states for both the hydrogen- and deuterium-containing species. faccts.de From these frequencies, the ZPVEs can be determined, and the KIE can be predicted with high accuracy. idc-online.com

Vibrational ModeC-H Frequency (cm⁻¹)C-D Frequency (cm⁻¹)ΔZPVE (kJ/mol)
Stretching~2900~2100~5.4
Bending~1450~1060~2.3

This table provides typical vibrational frequencies for C-H and C-D bonds and the resulting difference in zero-point vibrational energy (ΔZPVE), which is the primary origin of the kinetic isotope effect.

The agreement between computationally predicted KIEs and experimental results is often excellent, allowing researchers to test mechanistic hypotheses in silico before or alongside laboratory experiments. idc-online.comnih.gov For a reaction involving this compound, computational models could predict the secondary KIE for different proposed mechanisms. By comparing these predictions to experimental data, the most likely reaction pathway can be identified. This synergy between computation and experiment is accelerating the pace of discovery in mechanistic chemistry.

Q & A

Basic: How should deuterated analogs like N-Pentane-2,2-D2 be selected as internal standards (IS) in quantitative GC-MS analysis?

Deuterated analogs are selected based on structural similarity to target analytes to ensure comparable extraction efficiency and ionization behavior. For fatty acid analysis, tridecanoic-2,2-d2 acid and glyceryl tri(hexadecanoate-2,2-d2) are used as ISs for free fatty acids and glycerolipids, respectively, due to their inertness in biological matrices and minimal isotopic interference . Calibration curves are constructed using peak area ratios (analyte/IS) with 1/x weighting to account for heteroscedasticity at low concentrations .

Advanced: What experimental protocols ensure stability of deuterated compounds like this compound during sample preparation and storage?

Stability studies should include:

  • Benchtop stability : Evaluate analyte recovery after 24 hours at room temperature (e.g., 86–99% for pentadecanoic-2,2-d2 acid in algae matrix) .
  • Freeze-thaw stability : Test 3 cycles (e.g., 88–90% recovery for glyceryl tri(hexadecanoate-2,2-d2)) .
  • Autosampler stability : Assess post-preparative integrity over 24 hours (e.g., recoveries >84% for deuterated fatty acids) .
    Matrix-matched quality controls (QCs) at low, mid, and high concentrations are critical to validate storage conditions .

Basic: How are matrix effects mitigated when quantifying this compound in complex biological samples like algal extracts?

Matrix effects are assessed using surrogate analytes (e.g., pentadecanoic-2,2-d2 acid) spiked into the sample pre-extraction. Recoveries are calculated by comparing analyte concentrations before and after extraction. If matrix effects exceed ±15%, isotope dilution with a structurally matched IS (e.g., tridecanoic-2,2-d2 acid) normalizes signal suppression/enhancement .

Advanced: How should calibration strategies be designed for simultaneous quantification of deuterated and endogenous compounds?

  • Dual IS system : Use separate ISs for distinct lipid fractions (e.g., tridecanoic-2,2-d2 acid for free fatty acids; glyceryl tri(hexadecanoate-2,2-d2) for glycerolipids) .
  • Calibration range : Span 3–4 orders of magnitude (e.g., 0.5–500 μM) with 7 non-zero calibrators and 1/x weighting to improve accuracy at low concentrations .
  • Blank subtraction : Include double blanks (no analytes/IS) and single blanks (IS only) to correct for background noise .

Basic: What parameters define the lower limit of quantification (LLOQ) for this compound in GC-MS methods?

LLOQ is the lowest calibrator concentration with ≤20% relative error (accuracy) and ≤20% coefficient of variation (precision) across five replicates. For deuterated fatty acids, LLOQ was validated at 1.50 μM with 82–86% recovery in algae matrix .

Advanced: How can researchers resolve discrepancies in deuterated compound quantification across different lipid fractions?

Discrepancies arise from differential extraction efficiencies between lipid classes. To address this:

  • Fraction-specific IS normalization : Apply glyceryl tri(hexadecanoate-2,2-d2) for glycerolipids and tridecanoic-2,2-d2 acid for free fatty acids .
  • Cross-validation : Compare absolute vs. IS-normalized matrix factors (MFs); MFs outside 0.96–1.03 indicate unresolved matrix interference .

Basic: What quality control (QC) samples are essential for validating deuterated compound analysis?

  • Solvent QCs : Assess instrument performance without matrix interference.
  • Matrix QCs : Spiked with deuterated analytes at low (1.5 μM), mid (200 μM), and high (400 μM) concentrations to validate extraction efficiency .
  • Stability QCs : Tested under benchtop, autosampler, and freeze-thaw conditions .

Advanced: How do isotopic purity and positional deuteration impact quantification accuracy of this compound?

Isotopic purity ≥98 atom% D minimizes natural abundance interference (e.g., from non-deuterated analogs). Positional deuteration at non-reactive sites (e.g., 2,2-D2 in pentane) ensures stability during derivatization. For example, glyceryl tri(hexadecanoate-2,2-d2) showed no degradation during transesterification, unlike analogs with labile deuterium .

Basic: What statistical methods are used to validate inter- and intra-assay precision for deuterated compounds?

  • Inter-assay precision : Five replicates of QCs analyzed over five days; CV ≤15% required .
  • Intra-assay precision : Five replicates analyzed in one batch; CV ≤10% for high-concentration QCs .
  • Regression analysis : 1/x² weighting in calibration curves improves precision at low concentrations .

Advanced: How can researchers optimize GC-MS conditions to separate deuterated isomers like this compound from endogenous analogs?

  • Column selection : Use polar columns (e.g., HP-5MS) to resolve isomers via differential boiling points.
  • Temperature programming : Start at 50°C (hold 1 min), ramp at 10°C/min to 300°C for baseline separation .
  • Carrier gas : Helium at 1.2 mL/min enhances resolution for deuterated vs. non-deuterated peaks .

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